molecular formula C14H26O B11964701 2-(2-Ethylhexyl)-cyclohexanone

2-(2-Ethylhexyl)-cyclohexanone

Cat. No.: B11964701
M. Wt: 210.36 g/mol
InChI Key: VZGTUZKVJMOVTC-UHFFFAOYSA-N
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Description

2-(2-Ethylhexyl)-cyclohexanone is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 2-ethylhexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylhexyl)-cyclohexanone typically involves the alkylation of cyclohexanone with 2-ethylhexyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base. The general reaction scheme is as follows:

Cyclohexanone+2-Ethylhexyl bromideNaHThis compound\text{Cyclohexanone} + \text{2-Ethylhexyl bromide} \xrightarrow{\text{NaH}} \text{this compound} Cyclohexanone+2-Ethylhexyl bromideNaH​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylhexyl)-cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-ethylhexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles such as halides, cyanides, or amines in the presence of a suitable solvent.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

2-(2-Ethylhexyl)-cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexyl)-cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanol: A branched alcohol used as a precursor in the synthesis of plasticizers and surfactants.

    Cyclohexanone: A simple ketone used as a solvent and in the production of nylon.

    2-Ethylhexyl acrylate: An ester used in the production of polymers and adhesives.

Uniqueness

2-(2-Ethylhexyl)-cyclohexanone is unique due to its combination of a cyclohexane ring and a 2-ethylhexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-ethylhexyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-3-5-8-12(4-2)11-13-9-6-7-10-14(13)15/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGTUZKVJMOVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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